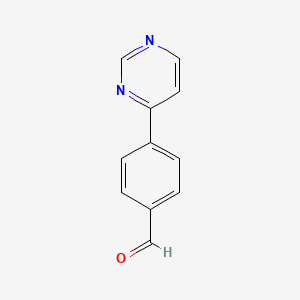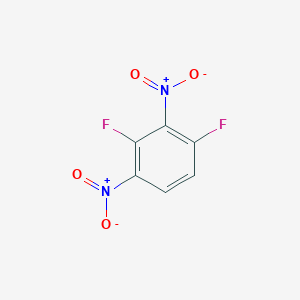
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
概要
説明
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H20BrP and a molecular weight of 395.3 g/mol. It is a phosphonium salt that features a butadiene moiety attached to a triphenylphosphine group, making it an interesting subject for various chemical reactions and applications.
準備方法
The synthesis of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. One common method includes the use of aryllithium reagents to convert vinyl phosphates into trisubstituted buta-1,3-dienes . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents . The reaction conditions often involve the use of catalysts such as iron, nickel, or palladium to facilitate the formation of the desired product .
化学反応の分析
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include aryllithium reagents and Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used in the synthesis of various substituted alkenes and dienes, which are important intermediates in organic synthesis.
Biology: The compound can be used in the study of biological processes involving phosphonium salts.
Industry: The compound is used in the production of materials with specific chemical properties.
作用機序
The mechanism of action of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound’s phosphonium group can participate in various reactions, facilitating the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.
類似化合物との比較
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide can be compared with other similar compounds, such as:
Vinyl phosphates: These compounds are used in similar reactions to form substituted alkenes and dienes.
Vinyl phosphordiamidates: These compounds are also used in the synthesis of α,β-unsaturated ketones. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of chemical applications.
特性
IUPAC Name |
buta-1,3-dienyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZVQMPGJGQLLP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372927 | |
| Record name | (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21310-07-6 | |
| Record name | (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)









![2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B3049567.png)


